![molecular formula C10H13NO2 B11946791 Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- CAS No. 17972-14-4](/img/structure/B11946791.png)
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-
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Overview
Description
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of methanamines This compound is characterized by the presence of a methylene group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of high-purity reagents and stringent quality control measures are essential to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce methoxy-substituted phenethylamines .
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor in synthesizing various organic molecules. Its reactivity allows it to participate in diverse chemical reactions such as oxidation and reduction.
- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical transformations, contributing to the development of new compounds with desirable properties .
Biology
- Biological Activity Studies : Research has indicated that Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- may exhibit significant biological activities. Studies have explored its effects on cellular processes and enzyme functions, indicating potential roles in modulating biological pathways .
- Antioxidant Properties : Novel derivatives of this compound have demonstrated antioxidant activity superior to well-known antioxidants like ascorbic acid when tested using the DPPH radical scavenging method .
Medicine
- Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, particularly as a monoamine oxidase inhibitor (MAOI). This action may influence neurotransmitter levels in the brain, suggesting applications in treating mood disorders .
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells. These findings highlight its potential as an anticancer agent .
Industry
- Production of Specialty Chemicals : Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is used in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it valuable in industrial applications where specific chemical properties are required .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Precursor for organic synthesis | Used in various chemical reactions; enhances compound diversity |
Biology | Biological activity modulation | Exhibits antioxidant properties; influences cellular processes |
Medicine | Potential MAOI and anticancer agent | Shown cytotoxicity against cancer cell lines; affects neurotransmitter levels |
Industry | Intermediate for specialty chemicals | Valuable for pharmaceutical and agrochemical production |
Case Studies
- Antioxidant Activity Study : A study published in MDPI demonstrated that derivatives of Methanamine showed antioxidant activity significantly higher than that of ascorbic acid when tested against DPPH radicals. This indicates potential applications in health supplements and pharmaceuticals aimed at oxidative stress mitigation .
- Cytotoxicity Assessment : Research conducted on the anticancer properties of this compound revealed that certain derivatives were more effective against glioblastoma cells compared to triple-negative breast cancer cells. This differential cytotoxicity suggests tailored therapeutic strategies based on specific cancer types .
Mechanism of Action
The mechanism of action of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine oxidase inhibitor, affecting the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring psychedelic compound with a 3,4,5-trimethoxyphenethylamine structure.
Uniqueness
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is unique due to its specific methylene linkage to the 3,4-dimethoxyphenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-, typically involves the condensation reaction between methanamine and 3,4-dimethoxybenzaldehyde. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antioxidant Activity
Research indicates that derivatives of 3,4-dimethoxyphenyl compounds exhibit significant antioxidant properties. A study demonstrated that certain synthesized compounds showed DPPH radical scavenging activity comparable to ascorbic acid, a well-known antioxidant. Specifically, compounds with methoxy substitutions displayed enhanced radical scavenging capabilities, suggesting that the presence of methoxy groups contributes positively to antioxidant activity .
Anticancer Activity
The anticancer potential of Methanamine derivatives has been evaluated against various cancer cell lines. Notably, compounds featuring the 3,4-dimethoxyphenyl group have shown promising results in inhibiting cell proliferation. For instance:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Results : Compounds demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell viability. The most active derivatives reduced viability by up to 46% in MDA-MB-231 cells .
Case Studies
Several case studies highlight the biological effects of related compounds:
- Antioxidant Efficacy : A study focused on the antioxidant activity of various methanamine derivatives indicated that those with 3,4-dimethoxy substitutions had a DPPH scavenging rate significantly higher than controls .
- Caspase Activation : In apoptosis studies using MDA-MB-231 cells treated with selected derivatives at different concentrations (50 nM and 100 nM), a notable increase in caspase-3 activity was observed, indicating the induction of programmed cell death .
Summary of Key Research Findings
Properties
CAS No. |
17972-14-4 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanimine |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-7H,1-3H3 |
InChI Key |
KEXUHJWIXIKGOS-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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